molecular formula C22H21ClN2O3 B14981975 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14981975
M. Wt: 396.9 g/mol
InChI Key: AFJDNOVGDRZSGQ-UHFFFAOYSA-N
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Description

This compound features a chromene-2-carboxamide core substituted with a 2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl group.

Properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H21ClN2O3/c23-17-9-3-1-7-15(17)18(25-11-5-6-12-25)14-24-22(27)21-13-19(26)16-8-2-4-10-20(16)28-21/h1-4,7-10,13,18H,5-6,11-12,14H2,(H,24,27)

InChI Key

AFJDNOVGDRZSGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Chromene Scaffold: The chromene scaffold is synthesized through cyclization reactions involving suitable precursors.

    Coupling Reactions: The final step involves coupling the pyrrolidine, chlorophenyl, and chromene moieties under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Chromene-Carboxamide Derivatives

Chromene-carboxamides are a versatile scaffold in medicinal chemistry. Below is a comparison of key derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications/Notes
N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide (Target Compound) C₂₂H₂₀ClN₂O₃ 395.86 Pyrrolidine, 2-chlorophenyl, chromene-2-carboxamide Hypothesized kinase modulation due to pyrrolidine’s amine interactions .
6-Chloro-7-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide C₂₁H₁₅ClN₄O₅S 486.89 Pyrimidine sulfonamide, methyl-chloro substitution Likely antimicrobial/antiviral activity (sulfonamide group enhances solubility and binding).
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₆H₂₀ClN₃O₂ 321.80 Quinoline core, pyrrolidine-ethyl, hydrochloride salt Studied in immune cell stimulation (e.g., U937 cells); potential anti-inflammatory effects.
N-{2-[(4-Ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride C₁₈H₂₂ClN₃O₅S 445.90 Piperazine sulfonyl, chromene-carboxamide Enhanced solubility due to sulfonyl group; possible CNS targeting.

Key Observations :

  • Pyrrolidine vs. Piperazine : The target compound’s pyrrolidine group (5-membered ring) may confer stronger amine-mediated receptor binding compared to the 6-membered piperazine in . Pyrrolidine’s smaller size could enhance membrane permeability .
  • Chlorophenyl Substitution : The 2-chlorophenyl group in the target compound likely improves lipophilicity and aromatic stacking interactions compared to pyrimidine sulfonamide in .
  • Hydrochloride Salts : Derivatives like and utilize hydrochloride salts to enhance solubility, a modification absent in the target compound but worth exploring for bioavailability optimization.

Carboxamide Derivatives with Heterocyclic Amines

Compounds with pyrrolidine or morpholine substituents show diverse bioactivity:

Compound (Reference) Structure Highlights Bioactivity Notes
SzR-109 Diethylamino-methyl, pyrrolidine-ethyl Stimulates immune cells (e.g., U937); diethylamino group may enhance cytotoxicity.
Compound 4 (from ) Benzamide, chromeno-pyrimidinone Derived from benzoyl chloride reaction; pyrimidinone core suggests kinase inhibition potential.
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Dimethylamino-propyl, quinoline Smaller amine group (dimethylamino) reduces steric hindrance, possibly improving target engagement.

Structural Insights :

  • Chromene vs. Quinoline Cores: Chromene derivatives (target compound, ) may exhibit better metabolic stability than quinoline-based analogs (e.g., ) due to reduced aromatic oxidation susceptibility.

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